N-benzyl-2-(2-ethylphenoxy)acetamide
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Overview
Description
N-benzyl-2-(2-ethylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.141578849 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation in Synthesis
N-benzyl-2-(2-ethylphenoxy)acetamide derivatives serve as intermediates in the synthesis of various compounds. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, demonstrates the role of similar compounds in facilitating selective reactions for antimalarial drug synthesis (Magadum & Yadav, 2018).
Degradation and Toxicity Studies
Investigations into the degradation pathways and toxicity of related compounds, such as acetaminophen, help understand the environmental impact and safety of pharmaceuticals. Studies on acetaminophen by-products during the electro-Fenton process reveal insights into the transformation products and their toxicity, aiding in the assessment of environmental risks (Le et al., 2017).
Antimicrobial Evaluation
Research on novel imines and thiazolidinones derived from similar compounds underscores their antimicrobial potential. The synthesis and evaluation of N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide derivatives for antibacterial and antifungal activities exemplify the application in developing new antimicrobial agents (Fuloria et al., 2009).
Photocatalytic Degradation Studies
The photocatalytic degradation of related analgesic drugs, such as acetaminophen, using TiO2 nanoparticles, illustrates the application in environmental chemistry for water treatment and pollution mitigation (Jallouli et al., 2017).
Solubility Measurements
Studies on the solubilities of active pharmaceutical ingredients, including those structurally similar to this compound, highlight their importance in pharmaceutical development for optimizing drug formulation and delivery (Hahnenkamp et al., 2010).
Anticancer, Anti-inflammatory, and Analgesic Activities
The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and their evaluation for anticancer, anti-inflammatory, and analgesic activities demonstrate the potential therapeutic applications of these compounds (Rani et al., 2014).
Mechanism of Action
Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of “N-benzyl-2-(2-ethylphenoxy)acetamide”. If it has any biological activity, it could be due to interactions of the benzene rings, the ether oxygen, or the acetamide group with biological targets .
Future Directions
Future research on “N-benzyl-2-(2-ethylphenoxy)acetamide” could involve synthesizing the compound and studying its physical and chemical properties, as well as any potential biological activity. It could also be interesting to investigate any potential applications, for example in medicinal chemistry .
Properties
IUPAC Name |
N-benzyl-2-(2-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-15-10-6-7-11-16(15)20-13-17(19)18-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPATZJOSZQAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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